molecular formula C13H12ClN B13504768 3-(2-Chlorophenyl)-5-methylaniline

3-(2-Chlorophenyl)-5-methylaniline

Cat. No.: B13504768
M. Wt: 217.69 g/mol
InChI Key: JOXFZEILLYFOBC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylaniline is an organic compound with a molecular structure that includes a chlorinated phenyl ring and a methyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methylaniline typically involves the reaction of 2-chloronitrobenzene with methylamine under reducing conditions. The reduction can be achieved using reagents such as iron powder or catalytic hydrogenation. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methylaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-5-methylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-5-methylaniline: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    3-(2-Chlorophenyl)-5-methylphenol: Contains a hydroxyl group instead of an amine, resulting in different reactivity and applications.

Uniqueness

3-(2-Chlorophenyl)-5-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a chlorine atom and a methyl group on the phenyl ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methylaniline

InChI

InChI=1S/C13H12ClN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3

InChI Key

JOXFZEILLYFOBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2Cl

Origin of Product

United States

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